Comparative Binding Affinity and Selectivity Profile: Ischemin vs. High-Affinity CBP Inhibitors
Ischemin exhibits moderate binding affinity for the CBP bromodomain (Kd = 19 µM), which is approximately 900-fold weaker than the high-affinity inhibitor SGC-CBP30 (Kd = 21 nM) and substantially weaker than other clinical-stage CBP inhibitors (I-CBP112 Kd = 151 nM; PF-CBP1 IC50 = 125 nM; CPI-637 IC50 = 30 nM; GNE-781 IC50 = 0.94 nM) [1]. However, Ischemin's selectivity profile is unique: it shows only ~2-fold selectivity over BAZ1B (Kd = 37 µM) and PCAF (Kd = 41 µM), ~3.7-fold over BRD4-1 (Kd = 70 µM), and >5-fold over BAZ2B (Kd >100 µM) . In stark contrast, potent CBP inhibitors demonstrate much higher selectivity: SGC-CBP30 is 40-fold selective over BRD4(1) [2], PF-CBP1 is >100-fold selective [3], CPI-637 is >700-fold selective [4], and GNE-781 is >5,400-fold selective over BRD4(1) [5]. This pronounced difference in selectivity implies that Ischemin's biological effects are likely mediated through a broader target engagement profile, which may be mechanistically relevant to its unique cardioprotective phenotype.
| Evidence Dimension | CBP Bromodomain Binding Affinity (Kd) and Selectivity (Fold vs. BRD4) |
|---|---|
| Target Compound Data | Kd (CBP) = 19 µM; Selectivity vs. BRD4-1 = ~3.7-fold (Kd 70 µM) |
| Comparator Or Baseline | SGC-CBP30: Kd = 21 nM, 40-fold selective; I-CBP112: Kd = 151 nM, 37-132-fold selective; PF-CBP1: IC50 = 125 nM, >100-fold selective; CPI-637: IC50 = 30 nM, >700-fold selective; GNE-781: IC50 = 0.94 nM, >5,400-fold selective |
| Quantified Difference | Ischemin affinity ~900× weaker than SGC-CBP30; selectivity ~10× to >1000× lower than comparators |
| Conditions | In vitro biochemical binding assays (fluorescence polarization/TR-FRET/ITC) using recombinant CBP bromodomain constructs; exact assay conditions vary per study |
Why This Matters
The moderate affinity and limited selectivity of Ischemin distinguish it from high-affinity, highly selective CBP inhibitors, and this distinct pharmacological profile is essential for reproducing its validated cardioprotective phenotype.
- [1] Chemical Probes Portal. SGC-CBP30 Probe Report; I-CBP112 Probe Report; PF-CBP1 Probe Report; CPI-637 Probe Report; Romero FA, et al. GNE-781. J Med Chem. 2017. View Source
- [2] Chemical Probes Portal. SGC-CBP30 Probe Report. BRD4(1) Kd = 850 nM (40-fold selectivity). View Source
- [3] Chemical Probes Portal. PF-CBP1 Probe Report. >100-fold selectivity over BRD4. View Source
- [4] Chemical Probes Portal. CPI-637 Probe Report. >700-fold selectivity over BRD4 BD1. View Source
- [5] Romero FA, et al. GNE-781. J Med Chem. 2017;60(22):9162-9183. BRD4(1) IC50 = 5,100 nM (>5,400-fold selectivity). View Source
